molecular formula C8H9ClLiN B14220453 lithium;2-chloro-N,N-dimethylbenzene-4-id-1-amine CAS No. 718642-14-9

lithium;2-chloro-N,N-dimethylbenzene-4-id-1-amine

Cat. No.: B14220453
CAS No.: 718642-14-9
M. Wt: 161.6 g/mol
InChI Key: GSKHLFNHUYCYQC-UHFFFAOYSA-N
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Description

Lithium;2-chloro-N,N-dimethylbenzene-4-id-1-amine is an organolithium compound that features a lithium atom bonded to a benzene ring substituted with a chlorine atom and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;2-chloro-N,N-dimethylbenzene-4-id-1-amine typically involves the reaction of 2-chloro-N,N-dimethylbenzene with an organolithium reagent. One common method is the halogen-lithium exchange reaction, where 2-chloro-N,N-dimethylbenzene is treated with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures . This reaction results in the formation of the desired organolithium compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and precise temperature control systems is common in industrial settings to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

Lithium;2-chloro-N,N-dimethylbenzene-4-id-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzene derivatives with additional functional groups, while substitution reactions can produce a variety of substituted benzene compounds.

Scientific Research Applications

Lithium;2-chloro-N,N-dimethylbenzene-4-id-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which lithium;2-chloro-N,N-dimethylbenzene-4-id-1-amine exerts its effects involves the interaction of the lithium atom with various molecular targets. The lithium atom can act as a nucleophile, participating in nucleophilic substitution reactions. Additionally, the compound can form complexes with transition metals, facilitating catalytic processes in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium;2-chloro-N,N-dimethylbenzene-4-id-1-amine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other organolithium compounds may not be as effective.

Properties

CAS No.

718642-14-9

Molecular Formula

C8H9ClLiN

Molecular Weight

161.6 g/mol

IUPAC Name

lithium;2-chloro-N,N-dimethylbenzene-4-id-1-amine

InChI

InChI=1S/C8H9ClN.Li/c1-10(2)8-6-4-3-5-7(8)9;/h4-6H,1-2H3;/q-1;+1

InChI Key

GSKHLFNHUYCYQC-UHFFFAOYSA-N

Canonical SMILES

[Li+].CN(C)C1=C(C=[C-]C=C1)Cl

Origin of Product

United States

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